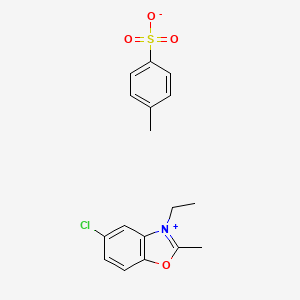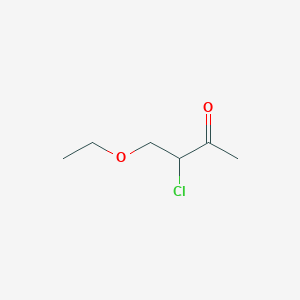![molecular formula C15H19N3O2S2 B13802918 Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-](/img/structure/B13802918.png)
Acetamide,N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- is a complex organic compound known for its unique chemical structure and potential applications in various scientific fields. This compound is characterized by the presence of a cyclopentyl group, a thieno[2,3-D]pyrimidin-2-YL moiety, and an acetamide group, making it a subject of interest for researchers in chemistry, biology, and medicine.
Métodos De Preparación
The synthesis of Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- involves several steps, including the formation of the thieno[2,3-D]pyrimidin-2-YL core and the subsequent attachment of the cyclopentyl and acetamide groups. The reaction conditions typically involve the use of specific reagents and catalysts to ensure the desired product’s purity and yield. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale manufacturing.
Análisis De Reacciones Químicas
Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride, leading to the formation of different products depending on the reaction conditions.
Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used .
Aplicaciones Científicas De Investigación
Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- has several scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure makes it a valuable tool for investigating biological processes and interactions at the molecular level.
Medicine: Researchers are exploring its potential therapeutic applications, including its use as a lead compound for developing new drugs.
Industry: The compound’s properties make it suitable for various industrial applications, such as in the production of specialty chemicals.
Mecanismo De Acción
The mechanism of action of Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .
Comparación Con Compuestos Similares
When compared to similar compounds, Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- stands out due to its unique combination of functional groups and structural features. Similar compounds include:
Thieno[2,3-D]pyrimidine derivatives: These compounds share the thieno[2,3-D]pyrimidine core but differ in their substituents.
Cyclopentyl derivatives: Compounds with a cyclopentyl group attached to different cores.
Acetamide derivatives: Molecules containing the acetamide group but with varying additional functional groups.
The uniqueness of Acetamide, N-cyclopentyl-2-[(1,4-dihydro-5,6-dimethyl-4-oxothieno[2,3-D]pyrimidin-2-YL)thio]- lies in its specific combination of these groups, which imparts distinct chemical and biological properties .
Propiedades
Fórmula molecular |
C15H19N3O2S2 |
|---|---|
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
N-cyclopentyl-2-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanyl]acetamide |
InChI |
InChI=1S/C15H19N3O2S2/c1-8-9(2)22-14-12(8)13(20)17-15(18-14)21-7-11(19)16-10-5-3-4-6-10/h10H,3-7H2,1-2H3,(H,16,19)(H,17,18,20) |
Clave InChI |
ZPPTYHSTRJPJPU-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(SC2=C1C(=O)NC(=N2)SCC(=O)NC3CCCC3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[(1-ethylpiperidin-4-ylidene)amino]-2-methylfuran-3-carboxamide](/img/structure/B13802839.png)
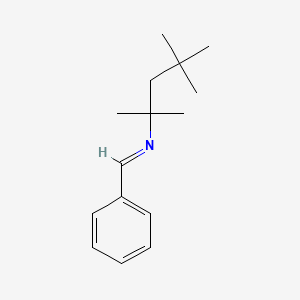
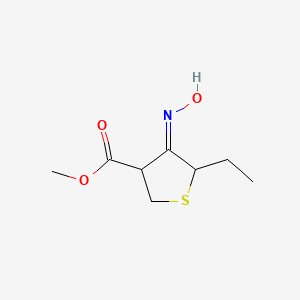
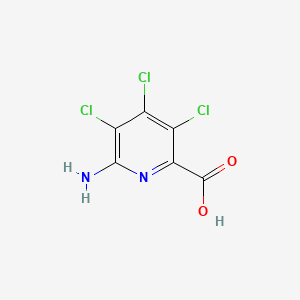
![Tert-butyl octahydro-1H-pyrido[3,4-C]azepine-2(3H)-carboxylate](/img/structure/B13802863.png)
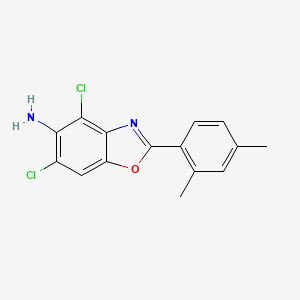
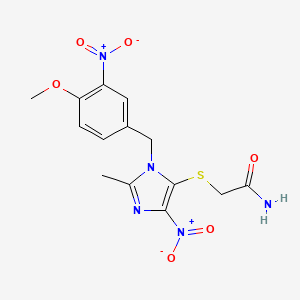

![2-[5-bromo-4-(hydroxymethyl)-2-methoxyphenoxy]-N-phenylacetamide](/img/structure/B13802885.png)

